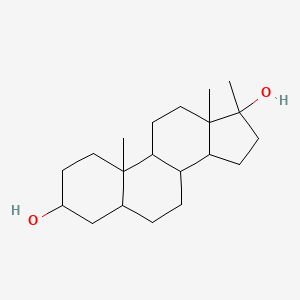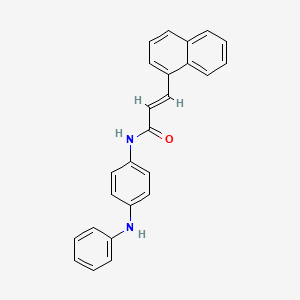![molecular formula C22H41N3O B5012398 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine](/img/structure/B5012398.png)
1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in several neurological disorders.
Wirkmechanismus
CPP-115 works by inhibiting 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT, the enzyme responsible for breaking down this compound in the brain. By inhibiting this compound-AT, CPP-115 increases the levels of this compound in the brain, leading to enhanced 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazineergic neurotransmission and potential therapeutic effects in several neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain and enhance 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazineergic neurotransmission. This can lead to several physiological effects, including reduced seizure activity, reduced anxiety-like behavior, and attenuated drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPP-115 is its high selectivity for 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT, which reduces the risk of off-target effects. Additionally, CPP-115 has demonstrated good pharmacokinetic properties and can be administered orally, making it a potentially attractive therapeutic option. However, one limitation of CPP-115 is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels in the brain.
Zukünftige Richtungen
There are several potential future directions for research involving CPP-115. One area of interest is the potential use of CPP-115 in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of CPP-115 and to optimize dosing regimens for maximum efficacy. Finally, the development of novel 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT inhibitors with improved pharmacokinetic properties and reduced toxicity may also be an area of future research.
Synthesemethoden
CPP-115 can be synthesized using a multi-step process involving the reaction of piperazine with 1-cyclooctanone, followed by the addition of 3-(4-piperidinyl)propanoic acid and ethyl chloroformate. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that CPP-115 can effectively increase 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, CPP-115 has been shown to reduce anxiety-like behavior in rodents and attenuate drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
3-(1-cyclooctylpiperidin-4-yl)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O/c1-2-23-16-18-25(19-17-23)22(26)11-10-20-12-14-24(15-13-20)21-8-6-4-3-5-7-9-21/h20-21H,2-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFUSUTFLTNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5012318.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5012324.png)


![2-{[5-(1-azepanyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5012337.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5012341.png)
![3-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012348.png)
![8-chloro-2-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5012356.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5012371.png)
![3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5012373.png)
![2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5012382.png)

![N-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5012388.png)
![N-[4-(acetylamino)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B5012391.png)